molecular formula C14H9Cl2FO B1461096 2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone CAS No. 1403667-07-1

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone

Cat. No. B1461096
CAS RN: 1403667-07-1
M. Wt: 283.1 g/mol
InChI Key: NHWFNDBTRRTXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone, commonly referred to as 2,2-DCPF, is an organic compound that is widely used in organic synthesis. It is a colorless solid with a melting point of 59-61°C. The compound has several applications in the scientific research field, including being used as a reagent in the synthesis of a variety of compounds and as a substrate for enzymatic reactions. It is also used in the synthesis of polymers, as a catalyst in organic reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis of Biologically Active Molecules

2,2-Dichloro-1-(4-fluorophenyl)-2-phenylethanone has been utilized in the synthesis of various biologically active compounds. For instance, Holla, Bhat, and Shetty (2003) reported the synthesis of new fluorine-containing thiadiazolotriazinones, highlighting its potential as an antibacterial agent with promising activity in low concentrations (B. S. Holla, K. Bhat, N. S. Shetty, 2003). Similarly, Zhang Yi-fan (2010) synthesized key intermediates of atorvastatin calcium, a widely used cholesterol-lowering agent, using a compound closely related to this compound, underscoring its importance in pharmaceutical synthesis (Zhang Yi-fan, 2010).

Antimicrobial Applications

Research also extends to the development of antimicrobial agents. A study by Arun, Reddy, and Rajkumar (2003) synthesized and evaluated the antimicrobial activity of compounds derived from this compound, demonstrating their efficacy against various bacteria (A. Arun, B. Reddy, M. Rajkumar, 2003). Manivannan (2020) further explored chalcones derived from this compound for their antimicrobial properties, providing additional evidence of its utility in combating microbial infections (S. Manivannan, 2020).

Material Science and Other Applications

In material science, Ghosh et al. (2012) utilized derivatives of this compound in the synthesis of new semifluorinated poly(arylene ether phosphine oxide)s, which exhibited high glass transition temperatures and good flame retardance, indicating potential for high-performance materials (Anindita Ghosh et al., 2012). Additionally, the structure and molecular characteristics of halogen-substituted azido-phenylethanones were analyzed using FTIR spectra and DFT, contributing to the understanding of molecular properties and potential applications in nonlinear optics and other fields (J. Prashanth, B. V. Reddy, 2018).

properties

IUPAC Name

2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c15-14(16,11-4-2-1-3-5-11)13(18)10-6-8-12(17)9-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWFNDBTRRTXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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